

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methoxyphenyl)methanesulfonyl chloride

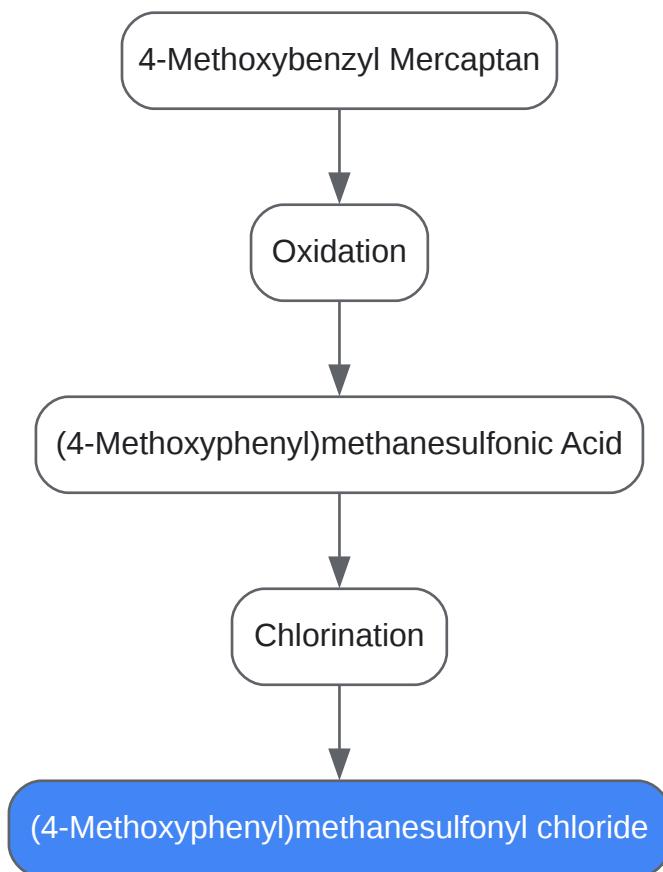
Cat. No.: B020076

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)methanesulfonyl chloride, a member of the sulfonyl chloride family, is a significant reagent in organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a methoxyphenyl moiety, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the methoxy group on the phenyl ring can influence the electronic properties and reactivity of the sulfonyl chloride group, offering specific advantages in certain synthetic applications. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and reactivity of **(4-Methoxyphenyl)methanesulfonyl chloride**, intended to be a valuable resource for professionals in research and drug development.


Physicochemical Properties

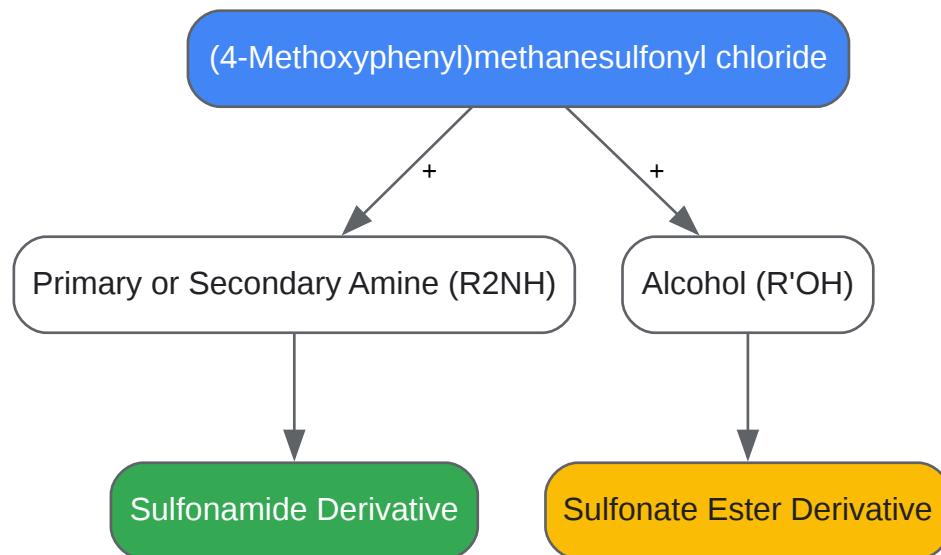
The following table summarizes the available quantitative data for **(4-Methoxyphenyl)methanesulfonyl chloride**. It is important to note that while some properties have been reported, an experimentally determined melting point is not consistently available in the literature.

Property	Value	Source(s)
Molecular Formula	C8H9ClO3S	[1] [2] [3]
Molecular Weight	220.67 g/mol	[1] [2] [3]
Boiling Point	332.7 ± 25.0 °C at 760 mmHg	[1] [2]
Predicted Boiling Point	332.7 ± 25.0 °C	[4]
Density	1.4 ± 0.1 g/cm³	[1] [2]
Predicted Density	1.360 ± 0.06 g/cm³	[4]
Melting Point	Not Available	[1] [2]
CAS Number	110661-59-1	[2] [3] [4]

Synthesis

A common synthetic route to **(4-Methoxyphenyl)methanesulfonyl chloride** involves a two-step process starting from 4-methoxybenzyl mercaptan.[\[1\]](#) The process includes the oxidation of the mercaptan to the corresponding sulfonic acid, followed by chlorination to yield the final sulfonyl chloride.

[Click to download full resolution via product page](#)


General synthesis workflow for **(4-Methoxyphenyl)methanesulfonyl chloride**.

Reactivity and Applications in Drug Development

(4-Methoxyphenyl)methanesulfonyl chloride is a reactive compound, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with nucleophiles, making it a versatile reagent in organic synthesis.

Key Reactions

- **Sulfonamide Formation:** Reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[\[1\]](#)
- **Sulfonate Ester Formation:** Reacts with alcohols to yield sulfonate esters. This transformation is useful for converting a poor leaving group (hydroxyl) into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution or elimination reactions.[\[1\]](#)

[Click to download full resolution via product page](#)

Key reactions of **(4-Methoxyphenyl)methanesulfonyl chloride**.

Applications in Medicinal Chemistry

While specific signaling pathways involving **(4-Methoxyphenyl)methanesulfonyl chloride** are not documented in the available literature, its utility in drug development is inferred from its chemical properties. It is used as a reagent in the preparation of (arylpiperazine derivatives, which have been investigated for their potential activity in the treatment of cerebral anoxia and cerebral ischemia.^[4] The ability to introduce the (4-methoxyphenyl)methanesulfonyl moiety into molecules allows for the modification of their physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **(4-Methoxyphenyl)methanesulfonyl chloride** are not readily available. However, standard laboratory procedures for analogous compounds can be adapted.

Proposed Protocol for Melting Point Determination

Given that this compound is a solid at room temperature, a standard melting point apparatus can be used.

- Sample Preparation: A small amount of finely powdered **(4-Methoxyphenyl)methanesulfonyl chloride** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[5]
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

Proposed Protocol for Boiling Point Determination

Due to its high boiling point, distillation under reduced pressure is the recommended method.

- Apparatus Setup: A distillation apparatus suitable for high-boiling liquids is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum source.[6][7]
- Procedure: The compound is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure. The flask is heated gently.[6]
- Data Collection: The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.[6]

Proposed Protocol for Density Determination of a Solid

The density of the solid can be determined by measuring its mass and volume.

- Mass Measurement: The mass of a sample of **(4-Methoxyphenyl)methanesulfonyl chloride** is accurately measured using an analytical balance.[8][9]
- Volume Measurement (by displacement): A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent). The initial volume is recorded. The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded. The difference in volume represents the volume of the solid.[8][10]

- Calculation: The density is calculated by dividing the mass of the solid by its volume.[8][9]

Spectroscopic Data

At the time of this guide's compilation, experimental or reliably predicted NMR (^1H , ^{13}C) and IR spectra for **(4-Methoxyphenyl)methanesulfonyl chloride** are not available in the public domain. For structural confirmation, it would be necessary to acquire this data experimentally.

Safety Information

(4-Methoxyphenyl)methanesulfonyl chloride should be handled with care, following standard laboratory safety procedures for sulfonyl chlorides. It is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. CAS#:110661-59-1 | (4-Methoxyphenyl)methanesulfonyl chloride | Chemsric [chemsrc.com]
- 3. (4-Methoxyphenyl)methanesulfonyl chloride | C8H9ClO3S | CID 12522606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZENEMETHANESULFONYL CHLORIDE, 4-METHOXY- CAS#: 110661-59-1 [chemicalbook.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020076#physicochemical-properties-of-4-methoxyphenyl-methanesulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com